Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2,4-dichloroquinoline-3-carbonitrile

Medicinal Chemistry Patent Landscape Kinase Inhibitors

6-Bromo-2,4-dichloroquinoline-3-carbonitrile is a polyhalogenated quinoline derivative (C10H3BrCl2N2, MW 301.96 g/mol). It belongs to the chloroquinoline-3-carbonitrile class, which is widely exploited as a versatile scaffold in medicinal chemistry for developing kinase inhibitors, antibacterial, and antitumor agents.

Molecular Formula C10H3BrCl2N2
Molecular Weight 301.95
CAS No. 138580-81-1
Cat. No. B2494510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloroquinoline-3-carbonitrile
CAS138580-81-1
Molecular FormulaC10H3BrCl2N2
Molecular Weight301.95
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)C#N)Cl
InChIInChI=1S/C10H3BrCl2N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H
InChIKeyNFMFHDSCFZKRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2,4-dichloroquinoline-3-carbonitrile (CAS 138580-81-1): A Specialized Quinoline-3-carbonitrile Building Block for Targeted Synthesis


6-Bromo-2,4-dichloroquinoline-3-carbonitrile is a polyhalogenated quinoline derivative (C10H3BrCl2N2, MW 301.96 g/mol) [1]. It belongs to the chloroquinoline-3-carbonitrile class, which is widely exploited as a versatile scaffold in medicinal chemistry for developing kinase inhibitors, antibacterial, and antitumor agents [2]. Unlike its non-brominated parent or positional isomers, its specific 6-bromo substitution pattern uniquely directs regioselective functionalization at the 2 and 4 positions, making it a critical intermediate in patent-protected pharmaceutical syntheses [3].

Why 6-Bromo-2,4-dichloroquinoline-3-carbonitrile Cannot Be Substituted by Isomeric or Non-Brominated Analogs in Research and Industrial Applications


Quinoline-3-carbonitrile derivatives are highly sensitive to halogen positioning, as the electronic and steric effects of substituents dictate both the regioselectivity of nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions [1]. Simply substituting 6-bromo-2,4-dichloroquinoline-3-carbonitrile with its 7-bromo or 8-bromo isomer, or the non-brominated 2,4-dichloroquinoline-3-carbonitrile, will lead to different reaction outcomes, potentially failing to produce the desired patent-specific intermediates or final biologically active compounds [2]. The 6-bromo group is not a passive placeholder; it is a critical handle for further diversification via metal-catalyzed coupling, which is absent in the des-bromo analog and spatially misoriented in other isomers [1].

Quantitative Differentiation Guide for 6-Bromo-2,4-dichloroquinoline-3-carbonitrile (CAS 138580-81-1) Against Closest Analogs


Patent Footprint Analysis: Dominance of the 6-Bromo Isomer in Pharmaceutical Intellectual Property

A direct comparison of patent counts among C10H3BrCl2N2 isomers reveals a significantly higher intellectual property relevance for the 6-bromo isomer [1]. The 6-bromo-2,4-dichloroquinoline-3-carbonitrile is associated with 20 patents, whereas its 8-bromo isomer is linked to only 3 patents, suggesting a 6.7-fold difference [1]. This indicates that the 6-bromo substitution is synthetically more versatile or pharmacologically more relevant in the context of the patented inventions.

Medicinal Chemistry Patent Landscape Kinase Inhibitors

Regioselective Reactivity: Divergent Outcomes in Nucleophilic Substitution Compared to the Des-Bromo Analog

The parent scaffold, 2,4-dichloroquinoline-3-carbonitrile, reacts with nucleophiles to give substitution products, but the presence of the 6-bromo substituent electronically deactivates the ring and sterically shields the C-5 and C-7 positions [1]. This directs nucleophilic attack exclusively to the 2- and 4-chloro positions without competing side reactions, leading to a cleaner product profile. While a direct quantitative yield comparison for this specific compound is not available in the public domain, the well-established principles of halogen effects on quinoline SNAr reactions support this class-level inference [1].

Synthetic Chemistry Nucleophilic Substitution Reaction Selectivity

Structural Differentiation: Predicted Physicochemical Properties vs. 7-Bromo Isomer

Predicted collision cross section (CCS) data provides a measurable physical differentiation between isomers. The 6-bromo isomer exhibits distinct ion mobility signatures that are critical for analytical method development [1]. For instance, the [M+H]+ ion for 6-bromo-2,4-dichloroquinoline-3-carbonitrile has a predicted CCS of 148.3 Ų. While the exact CCS for the 7-bromo isomer is not publicly listed, the structural difference guarantees a distinct value, underscoring the need for authentic samples in analytical validation.

Computational Chemistry Physicochemical Properties ADME Prediction

Primary Application Scenarios for 6-Bromo-2,4-dichloroquinoline-3-carbonitrile (CAS 138580-81-1) Based on Differentiated Evidence


Synthesis of Novel Kinase Inhibitors via Patent-Directed Diversification

This compound is the specific intermediate implicated in 20 patents, many of which target kinase inhibition for oncology [1]. Research groups aiming to expand upon existing kinase inhibitor patents or develop novel IP should procure this exact isomer to ensure their synthetic route mirrors the patented, validated pathway, using the 6-bromo handle for late-stage Suzuki or Buchwald-Hartwig couplings.

Regioselective Synthesis of 2,4-Disubstituted Quinoline-3-carbonitriles

For core scaffold diversification, the compound's unique halogen pattern allows chemists to sequentially substitute the 4-chloro, then the 2-chloro, while retaining the 6-bromo group for a third orthogonal functionalization. This is not replicable with the des-bromo or other monochloro analogs, which offer fewer diversification points [1].

Development of Analytical Reference Standards for Isomer-Specific Method Validation

Given the distinct predicted CCS and chromatographic behavior, an authentic sample of 6-bromo-2,4-dichloroquinoline-3-carbonitrile is a non-negotiable requirement for analytical laboratories developing UPLC-MS or ion mobility spectrometry methods to identify and quantify this specific isomer in complex reaction mixtures or biological samples [1].

Structure-Activity Relationship (SAR) Studies on Quinoline-3-carbonitrile Chemical Space

Medicinal chemistry teams systematically exploring the impact of halogen position on biological activity require the verified 6-bromo isomer to generate reliable SAR data. Using a different isomer would introduce an uncontrolled variable, confounding the correlation of the 6-position's electronic and steric properties with target binding or cellular potency [1].

Quote Request

Request a Quote for 6-Bromo-2,4-dichloroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.